molecular formula C12H16ClN3O B8216834 1-{1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}methanamine hydrochloride

1-{1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}methanamine hydrochloride

Cat. No.: B8216834
M. Wt: 253.73 g/mol
InChI Key: FETMVWLUFJYVQE-UHFFFAOYSA-N
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Description

1-{1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}methanamine hydrochloride is a chemical compound that features an imidazole ring substituted with a methanamine group and a 4-methoxyphenylmethyl group

Properties

IUPAC Name

[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c1-16-11-4-2-10(3-5-11)9-15-7-6-14-12(15)8-13;/h2-7H,8-9,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETMVWLUFJYVQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CN=C2CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}methanamine hydrochloride typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Substitution with 4-Methoxyphenylmethyl Group: The imidazole ring is then alkylated with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the Methanamine Group:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of high-throughput screening for catalyst and solvent selection.

Chemical Reactions Analysis

Types of Reactions: 1-{1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The imidazole ring can be reduced to an imidazoline ring using hydrogenation catalysts.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: 1-{1-[(4-hydroxyphenyl)methyl]-1H-imidazol-2-yl}methanamine.

    Reduction: 1-{1-[(4-methoxyphenyl)methyl]-1H-imidazoline-2-yl}methanamine.

    Substitution: Various N-substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-{1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-{1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}methanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity, while the methanamine group can form hydrogen bonds with receptor sites, modulating their function.

Comparison with Similar Compounds

    1-{1-[(4-hydroxyphenyl)methyl]-1H-imidazol-2-yl}methanamine hydrochloride: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-{1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}methanamine hydrochloride: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness: 1-{1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}methanamine hydrochloride is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it particularly useful in applications where specific electronic interactions are required.

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